

Application Notes: **Drospirenone 6-ene** as a Reference Standard

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Compound of Interest

Compound Name: *Drospirenone 6-ene*

Cat. No.: *B195100*

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Introduction

Drospirenone 6-ene, also known as 6,7-Dehydro Drospirenone or Drospirenone Impurity D, is a critical reference standard for the accurate quantification and quality control of the synthetic progestin, Drospirenone.[1][2][3] Drospirenone is the active pharmaceutical ingredient (API) in various oral contraceptives and hormone replacement therapies.[4] As with any pharmaceutical product, the presence of impurities must be carefully monitored to ensure the safety and efficacy of the medication.[5] **Drospirenone 6-ene** is a potential impurity that can arise during the synthesis or degradation of Drospirenone.[5] Its use as a certified reference standard is essential for researchers, scientists, and drug development professionals in analytical method development, validation, and routine quality control of Drospirenone in bulk drug substances and finished pharmaceutical products.[5][6]

Physicochemical Properties

A summary of the key physicochemical properties of Drospirenone and **Drospirenone 6-ene** is provided in the table below. This data is essential for the development of analytical methods.

| Property | Drospirenone | Drospirenone 6-ene |
|-------------------|--|--|
| Synonyms | Dihydrospirorenone, 6 β ,7 β :15 β ,16 β -Dimethylene-3-oxo-17 α -pregn-4-ene-21,17-carbolactone | 6,7-Dehydro Drospirenone, Drospirenone Impurity D, delta6-Drospirenone |
| CAS Number | 67392-87-4[7] | 67372-69-4[1][2] |
| Molecular Formula | C24H30O3[7] | C23H28O3[1][2][8] |
| Molecular Weight | 366.49 g/mol [7] | 352.47 g/mol [8] |
| Appearance | White or almost white powder[9] | Off-white solid[1] |
| Purity (Typical) | >98.0%[10] | 99.5% by HPLC[1] |

Applications

Drospirenone 6-ene as a reference standard is primarily used in:

- Impurity Profiling: Identification and quantification of **Drospirenone 6-ene** in Drospirenone API and formulations.
- Analytical Method Validation: To assess the specificity, linearity, accuracy, and precision of chromatographic methods developed for Drospirenone analysis.[11][12]
- Stability Studies: To monitor the formation of **Drospirenone 6-ene** as a degradation product under various stress conditions (e.g., acid, base, oxidation, heat, light).[11]
- Quality Control: Routine testing of raw materials and finished products to ensure they meet the stringent purity requirements set by regulatory bodies.[5][6]

Experimental Protocols

Quantification of Drospirenone 6-ene in a Drospirenone Sample by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the determination of **Drospirenone 6-ene** in a Drospirenone drug substance or product.

Materials and Reagents:

- **Drospirenone 6-ene** Reference Standard
- Drospirenone Reference Standard
- Drospirenone sample for analysis
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Methanol (HPLC grade)
- Diluent: Acetonitrile and water (1:1 v/v)[10]

Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Chromatographic Conditions:

| Parameter | Condition |
|----------------------|---|
| Column | C18, 4.6 mm x 25 cm, 3 µm packing (or equivalent)[10] |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) [see gradient table below] |
| Flow Rate | 1.0 mL/min[10][13] |
| Column Temperature | 35°C[10] |
| Detection Wavelength | 245 nm[10] |
| Injection Volume | 10 µL[10] |

Mobile Phase Gradient:

| Time (minutes) | % Water (A) | % Acetonitrile (B) |
|----------------|-------------|--------------------|
| 0 | 63 | 37 |
| 16 | 52 | 48 |
| 23 | 52 | 48 |
| 31 | 20 | 80 |
| 39 | 20 | 80 |
| 39.1 | 63 | 37 |
| 49 | 63 | 37 |

(Adapted from USP monograph for Drospirenone)[[10](#)]

Procedure:

- Standard Solution Preparation:
 - Accurately weigh about 10 mg of **Drospirenone 6-ene** Reference Standard into a 100 mL volumetric flask.
 - Dissolve in and dilute to volume with Diluent to obtain a solution with a known concentration of approximately 0.1 mg/mL.
- Sample Solution Preparation:
 - Accurately weigh about 50 mg of the Drospirenone sample into a 50 mL volumetric flask.
 - Dissolve in and dilute to volume with Diluent to obtain a solution with a concentration of approximately 1.0 mg/mL.
- System Suitability:

- Inject the Standard Solution and verify system suitability parameters (e.g., resolution, tailing factor, and repeatability) as per internal or pharmacopeial requirements. The resolution between Drospirenone and **Drospirenone 6-ene** should be not less than 5.0.
[10] The tailing factor for the **Drospirenone 6-ene** peak should be between 0.8 and 1.5.
[10] The relative standard deviation for replicate injections should be not more than 2.0%.
[10]
- Analysis:
 - Inject the Diluent as a blank.
 - Inject the Standard Solution and the Sample Solution into the chromatograph.
 - Record the chromatograms and measure the peak areas.
- Calculation:
 - Calculate the percentage of **Drospirenone 6-ene** in the Drospirenone sample using the following formula:

Where:

- Area_sample is the peak area of **Drospirenone 6-ene** in the Sample Solution.
- Area_standard is the peak area of **Drospirenone 6-ene** in the Standard Solution.
- Conc_standard is the concentration of **Drospirenone 6-ene** in the Standard Solution (in mg/mL).
- Conc_sample is the concentration of the Drospirenone sample in the Sample Solution (in mg/mL).

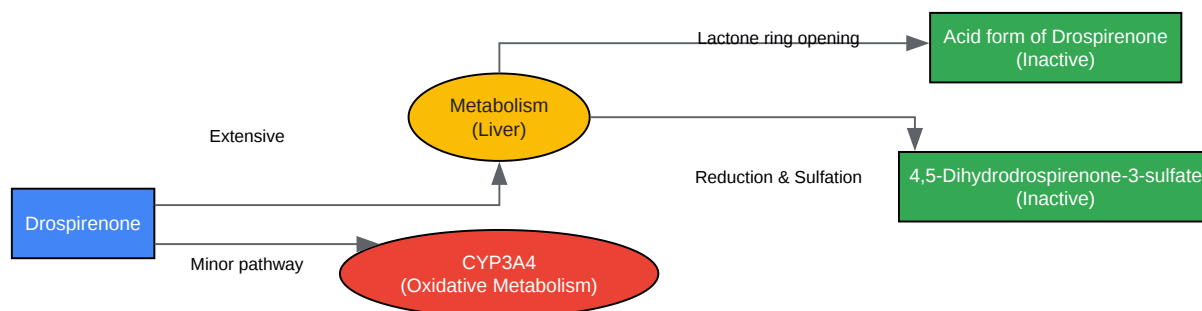
Method Validation Parameters

The analytical method should be validated according to ICH guidelines.[12][14] Key validation parameters are summarized below:

| Parameter | Typical Acceptance Criteria |
|-----------------------------|---|
| Linearity (r^2) | ≥ 0.999 [12][13][14] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 (or as determined experimentally) |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 (or as determined experimentally)[14] |
| Accuracy (% Recovery) | 98.0% to 102.0%[12][14] |
| Precision (% RSD) | $\leq 2.0\%$ [12][14] |

Visualizations

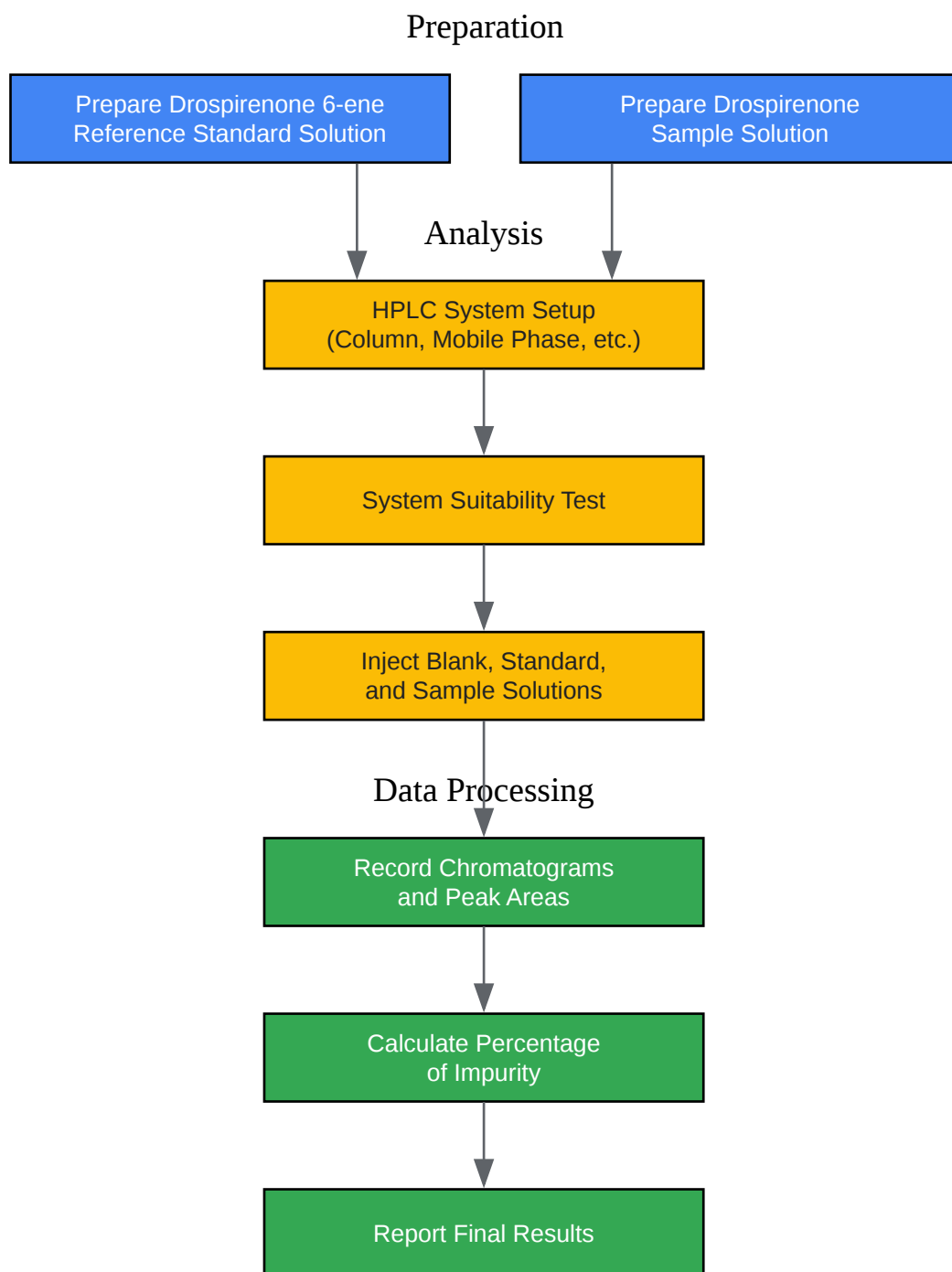
Drospirenone Metabolic Pathway



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Caption: Major metabolic pathways of Drospirenone.

Experimental Workflow for Impurity Quantification



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Caption: Workflow for quantifying impurities using a reference standard.

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